molecular formula C21H28FN3O B1609360 Enecadin CAS No. 259525-01-4

Enecadin

カタログ番号 B1609360
CAS番号: 259525-01-4
分子量: 357.5 g/mol
InChIキー: SZSHJTJCJOWMHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enecadin is a small molecule that has been investigated for the treatment of stroke . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Molecular Structure Analysis

Enecadin has a chemical formula of C21H28FN3O . It is a phenylpyrimidine, which means it contains a benzene ring linked to a pyrimidine ring . The molecular structure of a compound can be represented in various ways, including SMILES strings, InChI strings, and 3D structures . For Enecadin, the InChI string is InChI=1S/C21H28FN3O/c1-17-23-20 (18-8-10-19 (22)11-9-18)16-21 (24-17)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16H,2-7,12-15H2,1H3 .

科学的研究の応用

Treatment of Acute Ischemic Stroke

Scientific Field

Neurology Application Summary: Enecadin has been investigated for its neuroprotective properties in the treatment of acute ischemic stroke . Methods of Application: Clinical trials have been conducted to assess the tolerability and pharmacokinetics of Enecadin in stroke patients. These include double-blind, randomized, placebo-controlled, dose-escalating studies . Results Summary: While specific quantitative outcomes are not detailed in the available summaries, the focus has been on evaluating tolerability and efficacy trends up to 30 days post-stroke .

Neuroprotection in Brain, Spinal Cord, and Retina

Scientific Field

Neurobiology Application Summary: Enecadin has shown efficacy in animal models for ischemic injuries in the brain, spinal cord, and retina, suggesting its potential as a neuroprotective agent . Methods of Application: The application methods likely involved administering Enecadin to animal models following induced ischemic injury. Results Summary: The results indicated a positive effect of Enecadin in reducing the extent of ischemic injury, although specific data is not provided.

Calpain Inhibition

Scientific Field

Molecular Biology Application Summary: Enecadin targets calpain1/2, which are enzymes implicated in various cellular processes, including cell death and neurodegeneration . Methods of Application: Enecadin functions as a calpain inhibitor, potentially preventing the enzymes’ detrimental effects in pathological conditions. Results Summary: The inhibition of calpain by Enecadin could be quantified by measuring enzyme activity levels, but such data is not explicitly mentioned in the available resources.

Sodium Channel Blockade

Scientific Field

Pharmacology Application Summary: As a sodium channel blocker, Enecadin may modulate neuronal excitability and could be beneficial in conditions like epilepsy or neuropathic pain . Methods of Application: The drug would be administered to models of the aforementioned conditions to observe its effects on sodium channel activity. Results Summary: The effectiveness of Enecadin in this application would be assessed by changes in seizure frequency or pain relief, though specific results are not detailed.

Voltage-Gated Calcium Channel Blockade

Scientific Field

Cardiovascular Research Application Summary: By blocking voltage-gated calcium channels, Enecadin could have implications in cardiovascular diseases, affecting cardiac contractility and arrhythmias . Methods of Application: This would involve the administration of Enecadin to models of cardiac conditions to study its impact on calcium channel function. Results Summary: Outcomes would be measured by alterations in heart rhythm or contractile force, but such data is not provided in the summaries.

特性

IUPAC Name

4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O/c1-17-23-20(18-8-10-19(22)11-9-18)16-21(24-17)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16H,2-7,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSHJTJCJOWMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948865
Record name 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enecadin

CAS RN

259525-01-4
Record name Enecadin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259525014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enecadin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENECADIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR034VW8OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

13.8 kg of 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine, 4.8 kg of 60% sodium hydride, 130 kg of cyclohexane and 10.6 kg of 5-piperidino-1-pentanol were stirred under reflux for 4 hours.
Quantity
13.8 kg
Type
reactant
Reaction Step One
Quantity
4.8 kg
Type
reactant
Reaction Step One
Quantity
10.6 kg
Type
reactant
Reaction Step One
Quantity
130 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enecadin
Reactant of Route 2
Reactant of Route 2
Enecadin
Reactant of Route 3
Reactant of Route 3
Enecadin
Reactant of Route 4
Enecadin
Reactant of Route 5
Reactant of Route 5
Enecadin
Reactant of Route 6
Enecadin

Citations

For This Compound
38
Citations
K Jeyaseelan, KY Lim, A Armugam - Expert opinion on …, 2008 - Taylor & Francis
… Enecadin is a chemically synthesized neuroprotectant that is … Enecadin has been shown to be an effective neuroprotectant … Enecadin has been extensively studied in various in vivo …
Number of citations: 40 www.tandfonline.com
M Seki, O Tsuruta, R Tatsumi, A Soejima - Bioorganic & medicinal …, 2013 - Elsevier
A novel series of pyrrolidine derivatives as Na + channel blockers was synthesized and evaluated for their inhibitory effects on neuronal Na + channels. Structure–activity relationship (…
Number of citations: 7 www.sciencedirect.com
T Yamamoto, A Takahara - Current topics in medicinal …, 2009 - ingentaconnect.com
The voltage-dependent N-type calcium channel (Cav2.2), which is distributed in the nerve endings of the central and peripheral nerves, is known to be strongly associated with the …
Number of citations: 100 www.ingentaconnect.com
W Froestl, A Pfeifer, A Muhs - Journal of Alzheimer's Disease, 2013 - content.iospress.com
Cognitive enhancers (nootropics) are drugs to treat cognition deficits in patients suffering from Alzheimer's disease, schizophrenia, stroke, attention deficit hyperactivity disorder, or aging…
Number of citations: 45 content.iospress.com
MR Chacon, MB Jensen, JA Sattin, JA Zivin - Current Cardiology Reports, 2008 - Springer
Acute ischemic stroke (AIS) is a significant cause of death and disability in the United States. It has been 10 years since tissue plasminogen activator became the first medication …
Number of citations: 58 link.springer.com
J Minnerup, H Wersching, K Diederich… - Journal of Cerebral …, 2010 - journals.sagepub.com
Omitting quality characteristics in animal stroke studies leads to an overestimation of the efficacy of candidate stroke drugs. Nevertheless, the methodological quality of preclinical stroke …
Number of citations: 38 journals.sagepub.com
V Pogačić, P Herrling - Neurodegenerative Diseases, 2007 - karger.com
Background/Aims: Alzheimer’s disease (AD) is characterized by extracellular Aβ peptide deposition originating from amyloid precursor protein cleavage and intracellular neurofibrillary …
Number of citations: 17 karger.com
I Tarnawa, H Bolcskei, P Kocsis - Recent Patents on CNS Drug …, 2007 - ingentaconnect.com
Voltage gated sodium channels play important roles both in vital physiological functions and several pathological processes of the central nervous system. Epilepsy, chronic pain, …
Number of citations: 97 www.ingentaconnect.com
V Pogacic, P Herrling - Neuro-Degenerative Diseases, 2009 - search.proquest.com
Neurodegenerative diseases are an increasingly important issue in our society. There are, however, still many obstacles on the way to finding methods for the cure. This table is …
Number of citations: 2 search.proquest.com
VP Kramp - Neuro-degenerative diseases, 2012 - search.proquest.com
Neurodegenerative diseases are an increasingly important issue in our society. There are, however, still many obstacles on the way to finding methods for the cure. This table is …
Number of citations: 15 search.proquest.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。